2,4,4-Trimethyl-3,4-dihydroquinoline

Description

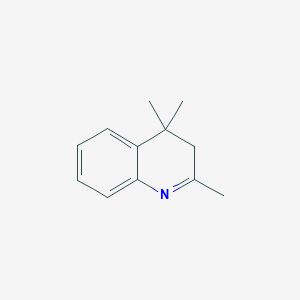

2,4,4-Trimethyl-3,4-dihydroquinoline (CAS: 63177-93-5) is a substituted dihydroquinoline with the molecular formula C₁₂H₁₅N and a molecular weight of 173.254 g/mol . Its structure features a partially hydrogenated quinoline ring system with methyl substituents at positions 2, 4, and 4 (Figure 1). This compound is of interest in materials science and pharmaceuticals due to its structural versatility.

Properties

CAS No. |

63177-93-5 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2,4,4-trimethyl-3H-quinoline |

InChI |

InChI=1S/C12H15N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7H,8H2,1-3H3 |

InChI Key |

MJETWKCGZXNUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3,4-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60°C to 230°C and a catalyst concentration of 5-20% over a reaction time of 6-23 hours . Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst .

Industrial Production Methods

Industrial production of this compound often utilizes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method, although effective, requires careful control of reaction conditions due to the exothermic nature of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: It readily undergoes substitution reactions, such as the Friedel-Crafts reaction, to form aryl-substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. The conditions typically involve moderate to high temperatures and controlled environments to ensure the desired product yield.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and aryl-substituted dihydroquinolines .

Scientific Research Applications

2,4,4-Trimethyl-3,4-dihydroquinoline has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-3,4-dihydroquinoline involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s antibacterial and antidiabetic effects are attributed to its ability to interfere with bacterial cell wall synthesis and glucose metabolism, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(TMQ)

- Structure: TMQ (CAS: 147-47-7) is a 1,2-dihydroquinoline derivative with methyl groups at positions 2, 2, and 4.

- Applications : Widely used as an antioxidant in rubber vulcanization, offering resistance to thermal and ozone aging .

- Key Difference : The position of hydrogenation (1,2 vs. 3,4) significantly impacts reactivity. TMQ’s 1,2-dihydro configuration enhances its radical-scavenging efficiency compared to 3,4-dihydro analogs .

2,4,6-Trimethylquinoline

- Applications : Primarily used in dye synthesis and corrosion inhibition .

- Key Difference: The absence of hydrogenation increases aromaticity, leading to stronger UV absorption and reduced solubility in polar solvents compared to dihydroquinolines .

Tetrahydroquinoline Derivatives

- Structure: Fully hydrogenated analogs (e.g., 1,2,3,4-tetrahydroquinoline) with four saturated carbon atoms in the ring.

- Applications : Exhibit diverse pharmacological activities, including analgesic and antimicrobial effects .

- Key Difference: Increased saturation improves bioavailability but reduces thermal stability compared to dihydroquinolines .

Key Observations :

- Electrochemical methods (e.g., Shono cyclization) are efficient for dihydroquinolines but require specialized equipment .

- Multicomponent reactions offer higher yields for tetrahydroquinolines but may introduce functional group limitations .

Physicochemical Properties

| Property | 2,4,4-Trimethyl-3,4-dihydroquinoline | TMQ | 2,4,6-Trimethylquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.254 | 173.25 | 171.24 |

| XLogP3 | 2.5 | 3.1 | 3.8 |

| Topological Polar Surface Area (Ų) | 12.4 | 12.4 | 12.4 |

| Aromaticity | Partial | Partial | Full |

Insights :

Key Contrast :

- TMQ’s superior antioxidant performance stems from its 1,2-dihydro configuration, which stabilizes radicals more effectively than 3,4-dihydroquinolines .

- Tetrahydroquinolines’ saturated structure enhances interaction with biological targets, improving drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.